2-Iodo-N-(3-(1-methylethoxy)phenyl)benzamide
Overview
Description
2-Iodo-N-(3-(1-methylethoxy)phenyl)benzamide is an organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a methylethoxy group attached to the phenyl ring. It is used in various scientific research applications, particularly in the study of mitochondrial enzymes and respiratory chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(3-(1-methylethoxy)phenyl)benzamide typically involves the iodination of N-(3-(1-methylethoxy)phenyl)benzamide. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(3-(1-methylethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include amines or other reduced forms.
Scientific Research Applications
2-Iodo-N-(3-(1-methylethoxy)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with mitochondrial enzymes and its role in respiratory chains.
Medicine: Investigated for its potential as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(3-(1-methylethoxy)phenyl)benzamide involves its interaction with mitochondrial enzymes, particularly those involved in the respiratory chain. The compound acts as an inhibitor of oxidoreductase enzymes, disrupting the normal electron transport and energy production processes. This inhibition can lead to reduced cellular respiration and energy production, making it a potential target for therapeutic interventions in diseases involving mitochondrial dysfunction.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-phenylbenzamide: Lacks the methylethoxy group, making it less specific in its interactions.
2-Iodo-N-(3-isopropoxyphenyl)benzamide: Similar structure but with an isopropoxy group instead of a methylethoxy group.
2-Iodo-N-(3-methoxyphenyl)benzamide: Contains a methoxy group, which alters its chemical properties and reactivity.
Uniqueness
2-Iodo-N-(3-(1-methylethoxy)phenyl)benzamide is unique due to the presence of the methylethoxy group, which enhances its specificity and potency as an enzyme inhibitor. This structural feature allows for more targeted interactions with mitochondrial enzymes, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-iodo-N-(3-propan-2-yloxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAUMFNNRDRNGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207208 | |
Record name | Benzamide, 2-iodo-N-(3-(1-methylethoxy)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58494-89-6 | |
Record name | Benzamide, 2-iodo-N-(3-(1-methylethoxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058494896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-iodo-N-(3-(1-methylethoxy)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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